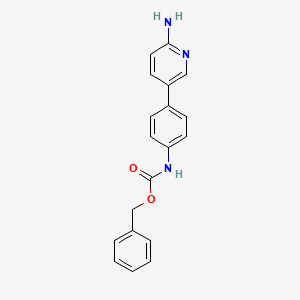

2-Amino-5-(4-Cbz-Aminophenyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

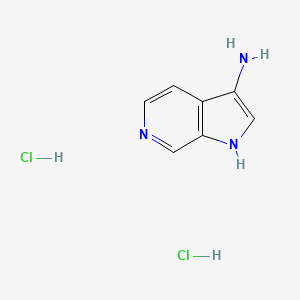

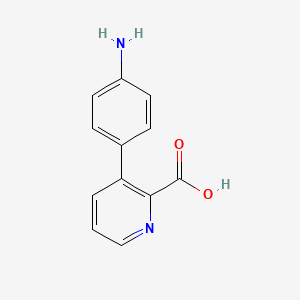

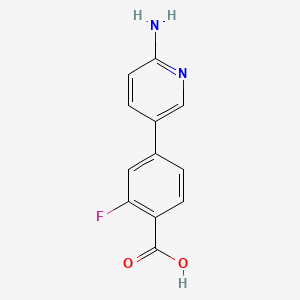

2-Amino-5-(4-Cbz-Aminophenyl)pyridine is a chemical compound with the molecular formula C19H17N3O2 and a molecular weight of 319.36 . It contains a total of 43 bonds, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine .

Synthesis Analysis

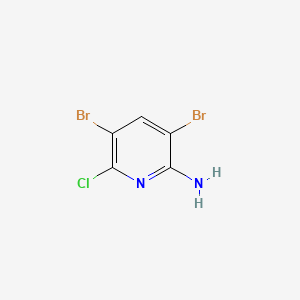

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of 2-Amino-5-(4-Cbz-Aminophenyl)pyridine consists of 43 bonds in total, including 26 non-H bonds, 19 multiple bonds, 5 rotatable bonds, 1 double bond, 18 aromatic bonds, 3 six-membered rings, 1 aromatic ester, 2 aromatic primary amines, and 1 pyridine . It contains a total of 41 atoms, including 17 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, and 2 Oxygen atoms .Physical And Chemical Properties Analysis

2-Amino-5-(4-Cbz-Aminophenyl)pyridine has a molecular weight of 319.36 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis of Amides

2-Amino-5-(4-Cbz-Aminophenyl)pyridine can be used in the synthesis of amides . The compound is involved in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Preparation of Protected Amines

The compound is used in the preparation of N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are easily synthesized from various amines using many methods .

Development of Anticancer Agents

Amide structures, which can be synthesized using 2-Amino-5-(4-Cbz-Aminophenyl)pyridine, have been frequently found in many natural products and biologically active compounds . Numerous drugs including anticancer agents contain an amide bond moiety .

Development of Antibiotics

Amide structures are also found in antibiotics . Therefore, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine could potentially be used in the development of new antibiotics .

Development of Anesthetics

Amide structures are found in anesthetics . Thus, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine could be used in the development of new anesthetics .

Development of Enzyme Inhibitors

Amide structures are found in enzyme inhibitors . Therefore, 2-Amino-5-(4-Cbz-Aminophenyl)pyridine could potentially be used in the development of new enzyme inhibitors .

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c20-18-11-8-16(12-21-18)15-6-9-17(10-7-15)22-19(23)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H2,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWGIKIHRRCWNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(4-Cbz-Aminophenyl)pyridine | |

CAS RN |

1314987-26-2 |

Source

|

| Record name | Carbamic acid, N-[4-(6-amino-3-pyridinyl)phenyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)

![6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde](/img/structure/B581546.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581548.png)